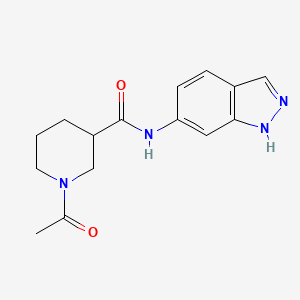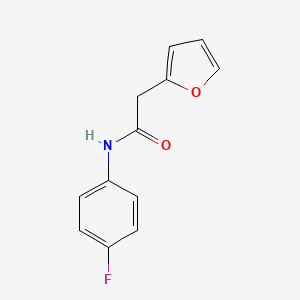
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone, also known as ABT-639, is a chemical compound that belongs to the class of isoquinolines. It is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone acts as a selective T-type calcium channel blocker. T-type calcium channels are involved in the generation and propagation of action potentials in neurons and are therefore important targets for the treatment of neurological disorders. By blocking these channels, this compound can reduce neuronal excitability and the release of neurotransmitters, thereby reducing the frequency and severity of seizures and alleviating neuropathic pain. In addition, this compound can reduce anxiety-like behavior by modulating the activity of the amygdala, a brain region involved in the regulation of emotions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, a neurotransmitter that is involved in the generation of seizures and neuropathic pain. In addition, this compound can increase the release of GABA, an inhibitory neurotransmitter that can reduce neuronal excitability. This compound has also been found to reduce the expression of genes that are involved in the regulation of blood pressure, suggesting that it may be useful in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which means that it has a specific target and does not affect other ion channels or receptors. This makes it easier to interpret the results of experiments and reduces the risk of off-target effects. In addition, this compound has been extensively studied in animal models and has been shown to be effective in reducing seizures, neuropathic pain, anxiety, and hypertension.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times to maintain therapeutic levels. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone. One potential application is in the treatment of epilepsy, neuropathic pain, anxiety, and hypertension in humans. Clinical trials will be needed to determine the safety and efficacy of this compound in humans. In addition, further research is needed to understand the molecular mechanisms of this compound and its effects on neuronal excitability, neurotransmitter release, and gene expression. Finally, the development of more potent and selective T-type calcium channel blockers may lead to the discovery of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone involves a multi-step process that starts with the reaction of 1-methyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3,4-dihydroisoquinoline in the presence of triethylamine to obtain the desired product, this compound. The purity and yield of the compound can be improved by further purification techniques such as recrystallization.
Applications De Recherche Scientifique
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, anxiety, and hypertension. It has been shown to be effective in reducing the frequency and severity of seizures in animal models of epilepsy. In addition, it has been found to have analgesic properties and can alleviate neuropathic pain in rats. This compound has also been studied for its anxiolytic effects and has been shown to reduce anxiety-like behavior in mice. Furthermore, this compound has been found to lower blood pressure in animal models of hypertension.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20-12-19-16-10-14(6-7-17(16)20)18(22)21-9-8-13-4-2-3-5-15(13)11-21/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVARJBMYZPUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)



![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)

![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)


